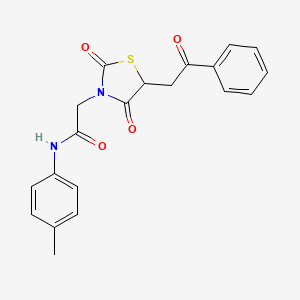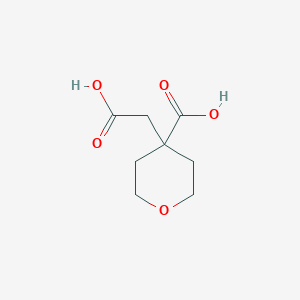
4-(Carboxymethyl)oxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Carboxymethyl)oxane-4-carboxylic acid is a carboxylic acid derivative with the molecular formula C8H12O6. This compound is characterized by the presence of two carboxyl groups attached to an oxane ring, making it a dicarboxylic acid. It is used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)oxane-4-carboxylic acid typically involves the reaction of oxane derivatives with carboxylating agents under controlled conditions. One common method includes the use of oxane-4-carboxylic acid as a starting material, which is then subjected to carboxylation using reagents such as carbon dioxide in the presence of a base like sodium hydroxide. The reaction is carried out under elevated temperatures and pressures to ensure complete carboxylation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Carboxymethyl)oxane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or aldehydes.
Substitution: The carboxyl groups can be substituted with other functional groups, such as amines or halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products Formed
Oxidation: Oxane derivatives with ketone or aldehyde functional groups.
Reduction: Alcohols or aldehydes derived from the reduction of carboxyl groups.
Substitution: Compounds with substituted functional groups, such as amides or halides.
Applications De Recherche Scientifique
4-(Carboxymethyl)oxane-4-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving carboxylic acids.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 4-(Carboxymethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the oxane ring structure provides stability and specificity in binding to target molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Carboxymethyl)tetrahydro-2H-pyran-4-carboxylic acid
- 4-(Carboxymethyl)tetrahydrofuran-4-carboxylic acid
- 4-(Carboxymethyl)cyclohexane-4-carboxylic acid
Uniqueness
4-(Carboxymethyl)oxane-4-carboxylic acid is unique due to its oxane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of two carboxyl groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
4-(carboxymethyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c9-6(10)5-8(7(11)12)1-3-13-4-2-8/h1-5H2,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIVWMHCWUWESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
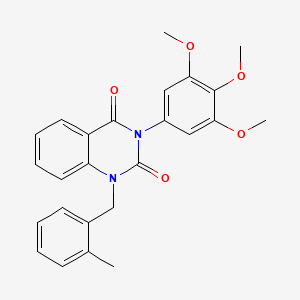
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-NITROBENZAMIDE](/img/structure/B2610907.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2610908.png)



![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide](/img/structure/B2610914.png)
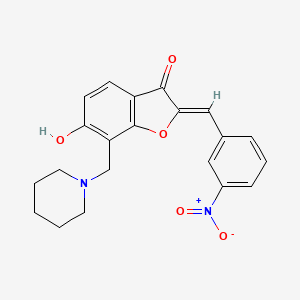
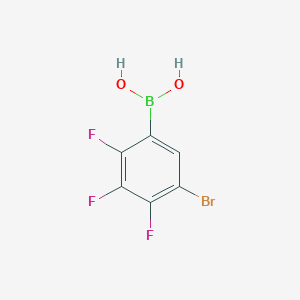
![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methylacetamide](/img/structure/B2610920.png)
![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide](/img/structure/B2610922.png)
![7-Phenylmethoxycarbonyl-7-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2610923.png)
![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)
